4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO4S2. This compound is characterized by the presence of both isopropylsulfonyl and benzenesulfonyl chloride functional groups. It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride can be synthesized through the chlorosulfonation of isopropylbenzene. The process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorosulfonation reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as zinc dust for reduction reactions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The compound’s reactivity is primarily driven by the electron-withdrawing effects of the sulfonyl groups, which enhance its electrophilicity .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the isopropyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of an isopropyl group.
Methanesulfonyl chloride: Contains a simpler alkyl group (methyl) instead of the isopropyl group.
Uniqueness: 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both isopropyl and benzenesulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
4-propan-2-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-7(2)15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBRLJIXQSPBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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